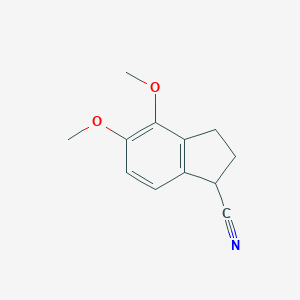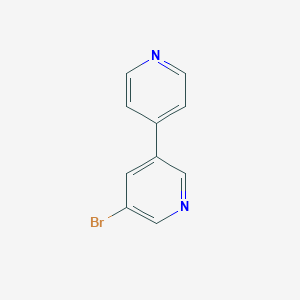
Azetidin-2-ylmethanamine
Overview
Description
Azetidin-2-ylmethanamine is a derivative of the azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The azetidine ring, known for its ring strain, offers unique reactivity that can be harnessed in various chemical reactions .
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, which is a core part of azetidin-2-ylmethanamine, have been found to play a significant role in the clinical treatment of bacterial infections . They target the transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Related compounds with azetidin-2-one structures have been proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site . The design of these compounds was based on modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) .
Biochemical Pathways
It’s worth noting that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The signaling effects of metabolites are concentration and localization dependent .
Pharmacokinetics
Understanding these properties is crucial in drug development as they impact the bioavailability of the compound .
Result of Action
Related compounds with azetidin-2-one structures have demonstrated significant in vitro antiproliferative activities in breast cancer cells . These compounds inhibited the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a process that can be influenced by environmental factors, has been linked to changes in gene expression and subsequent health outcomes . .
Biochemical Analysis
Biochemical Properties
Azetidin-2-ylmethanamine, like other azetidines, exhibits unique reactivity due to the considerable ring strain in its structure . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Cellular Effects
Related azetidin-2-ones have been investigated for their antiproliferative activity in breast cancer cell lines
Molecular Mechanism
The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidin-2-ylmethanamine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Azetidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Azetidin-2-ylmethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.
Uniqueness: Azetidin-2-ylmethanamine stands out due to its specific amine functional group, which provides unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
azetidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103550-76-1 | |
| Record name | 2-Azetidinemehanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)




![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
